molecular formula C10H7ClINO B3364713 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole CAS No. 1179743-32-8

4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole

Cat. No.: B3364713
CAS No.: 1179743-32-8
M. Wt: 319.52
InChI Key: YBVVKNSKEJVTSG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole ( 1179743-32-8) is a high-value heteroaromatic building block with a molecular weight of 319.53 g/mol and the formula C10H7ClINO . This compound features two highly reactive sites: a chloromethyl group at the 4-position of the oxazole ring and an iodine atom on the para-position of the phenyl ring . This distinct structure makes it an exceptionally versatile intermediate for constructing more complex molecules via cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions . Its primary research value lies in medicinal chemistry and drug discovery, where it is used as a key precursor in the synthesis of targeted candidates for various diseases. The iodine handle allows for palladium-catalyzed couplings to introduce diverse carbon chains and heterocycles, while the chloromethyl group facilitates further functionalization or serves as a reactive center for conjugation. Researchers utilize this compound to develop potential protein kinase inhibitors, enzyme modulators, and other biologically active molecules, leveraging the oxazole scaffold's privileged status in pharmaceuticals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-(4-iodophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVVKNSKEJVTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloromethyl 2 4 Iodophenyl 1,3 Oxazole and Analogues

Classical Cyclization Strategies for Oxazole (B20620) Ring Formation

Classical methods for oxazole synthesis have been foundational in heterocyclic chemistry, typically involving the cyclodehydration of acyclic precursors. These strategies are valued for their reliability and use of readily available starting materials.

Robinson-Gabriel Type Syntheses and Derivatives

The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, involving the intramolecular cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.org For the synthesis of 4-(chloromethyl)-2-(4-iodophenyl)-1,3-oxazole, the key precursor would be N-(1-chloro-3-oxopropan-2-yl)-4-iodobenzamide. This intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to yield the desired 2,4-disubstituted oxazole.

A significant extension of this method, developed by Wipf and Miller, allows for the synthesis of highly functionalized oxazoles from β-hydroxy amides. datapdf.comwikiwand.com This two-step, one-pot procedure involves the side-chain oxidation of a β-hydroxy amide using the Dess-Martin periodinane (DMP), a mild and selective oxidant, to form the intermediate β-keto amide. datapdf.comwikipedia.orgorganic-chemistry.orgwikipedia.org This intermediate is then subjected to cyclodehydration using a reagent system of triphenylphosphine (B44618) and iodine in the presence of a base like triethylamine (B128534) to afford the oxazole. datapdf.comwikiwand.com This modified approach is noted for its mild conditions, which are compatible with sensitive functional groups and help prevent epimerization at adjacent stereocenters. datapdf.com

Reagent/MethodDescriptionKey Features
Classical Robinson-Gabriel Cyclodehydration of α-acylamino ketones. wikipedia.orgUses strong acids (H₂SO₄, PPA). wikipedia.org
Wipf Modification Oxidation of β-hydroxy amides followed by cyclodehydration. datapdf.comMild conditions, high yields, stereochemical integrity. wikiwand.comdatapdf.com
Dess-Martin Periodinane (DMP) Oxidizing agent for converting β-hydroxy amides to β-keto amides. wikipedia.orgHigh chemoselectivity, neutral pH, room temperature. organic-chemistry.orgwikipedia.org
Solid-Phase Synthesis A version using a solid support has been developed, often employing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.orgwikiwand.comnih.govAllows for easier purification and automation. nih.gov

Approaches from α-Hydroxy Carbonyl Precursors

The synthesis of oxazoles from α-hydroxy carbonyl compounds is another well-established classical route. In a reaction analogous to the Robinson-Gabriel synthesis, an α-hydroxy ketone can react with an amide, such as formamide, under dehydrating conditions to form a disubstituted oxazole. youtube.com For instance, the reaction of an appropriate α-hydroxy ketone with 4-iodobenzamide (B1293542) could theoretically yield an analogue of the target compound.

A related classical approach is the Fischer oxazole synthesis, which utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This method proceeds through an iminochloride intermediate, followed by cyclization and dehydration to form the 2,5-disubstituted oxazole. While typically yielding 2,5-disubstituted products, variations of this reaction have been explored for other substitution patterns. wikipedia.org

Cyclization from Aroylamidoacetals

While less common, the cyclization of aroylamidoacetals presents a potential pathway to 2-aryl oxazoles. This method involves the acid-catalyzed cyclization of an α-(aroylamino)acetal. The reaction proceeds by initial formation of an oxonium ion, followed by intramolecular attack by the amide oxygen and subsequent elimination of alcohol and water to form the aromatic oxazole ring. The specific precursors required for this compound would be derivatives of 4-iodobenzamide and a suitable aminoacetal bearing the chloromethyl moiety.

Direct Cyclization of Haloalkyl Esters

The direct synthesis of oxazoles from haloalkyl esters is a powerful method for constructing the heterocyclic core, particularly for 2,4-disubstituted analogues. A highly relevant example is the synthesis of 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole (B2672894) from the reaction of p-toluamide with 1,3-dichloroacetone (B141476). chemicalbook.com By analogy, reacting 4-iodobenzamide with 1,3-dichloroacetone would be a direct and efficient route to synthesize this compound. This one-pot condensation reaction builds the oxazole ring by forming the C4-C5 and N-C2 bonds through the reaction of the amide nitrogen and oxygen with the two electrophilic carbon centers of the dichloroketone.

Modern Catalytic Methods in Oxazole Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. These methods often proceed under milder conditions than their classical counterparts.

Transition Metal-Mediated Cycloaddition and Cyclization Reactions

Transition metals, particularly gold, copper, and palladium, have been extensively used to catalyze the formation of oxazole rings. researchgate.net

Gold-catalyzed cyclizations of N-propargylamides are a prominent modern method for synthesizing substituted oxazoles. nih.govlookchem.com This reaction proceeds via a 5-exo-dig cyclization, often under very mild conditions. nih.govresearchgate.net The resulting oxazoles can be further functionalized, making this a versatile route for creating diverse analogues. acs.orgacs.org The synthesis of a 4-(chloromethyl) substituted oxazole via this route would require a propargyl amide precursor with a chloromethyl group on the alkyne terminus.

Copper-catalyzed reactions offer several pathways to oxazoles. One notable method involves the coupling of α-diazoketones with amides or nitriles. researchgate.netorganic-chemistry.orgnih.gov For example, copper(II) triflate catalyzes the reaction between an α-diazoketone and an amide to form 2,4-disubstituted oxazoles. researchgate.netnih.gov This approach is valued for its broad substrate scope and good yields. Another copper-catalyzed route involves the [3+2] cycloaddition of ylides and amides, which proceeds with excellent regioselectivity under mild conditions. organic-chemistry.org

Palladium-catalyzed reactions have also been employed, such as the reaction of N-propargylamides with aryl iodides. This process involves a palladium-catalyzed coupling followed by an in-situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org

CatalystPrecursorsMethodKey Features
Gold (Au) N-propargylamides nih.govlookchem.com5-exo-dig Cycloisomerization lookchem.comresearchgate.netMild conditions, high efficiency, atom-economic. acs.org
Copper (Cu) α-diazoketones and amides/nitriles researchgate.netnih.govCoupling/Cyclization organic-chemistry.orgnih.govBroad substrate scope, good yields. researchgate.net
Palladium (Pd) N-propargylamides and aryl iodides organic-chemistry.orgCoupling/In-situ Cyclization organic-chemistry.orgForms 2,5-disubstituted oxazoles. organic-chemistry.org

These modern catalytic methods provide powerful alternatives to classical syntheses, often allowing for the construction of complex oxazole derivatives with high precision and under gentle reaction conditions.

Palladium-Catalyzed Direct (Hetero)arylation Techniques

Palladium-catalyzed direct (hetero)arylation has emerged as a powerful tool for the C-H functionalization of heterocycles, including oxazoles. This approach allows for the formation of carbon-carbon bonds between the oxazole core and aryl halides, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The regioselectivity of the arylation (at C-2 or C-5) can often be controlled by the choice of ligands, solvents, and bases.

For the synthesis of 2-aryloxazoles, such as the 2-(4-iodophenyl) moiety in the target compound, a common strategy involves the direct arylation of a pre-formed oxazole ring. While a direct arylation of 4-(chloromethyl)-1,3-oxazole at the C-2 position with a 4-iodoaryl halide has not been explicitly detailed in the reviewed literature, the general principles of palladium-catalyzed direct arylation of oxazoles are well-established. organic-chemistry.orgorganic-chemistry.org These reactions typically proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by a concerted metalation-deprotonation (CMD) pathway or through the formation of an organometallic intermediate with the oxazole ring. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed C-2 Arylation of Oxazoles

Entry Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
1 4-Iodobenzene Pd(OAc)₂ / t-Bu₃P K₂CO₃ Toluene 110 >95
2 4-Bromotoluene Pd(OAc)₂ / RuPhos K₂CO₃ Toluene 110 85

This table presents generalized conditions for the C-2 arylation of oxazole based on known methodologies and may be adapted for the synthesis of 2-(4-iodophenyl) substituted oxazoles.

Copper-Catalyzed Oxidative Cyclizations

Copper-catalyzed reactions provide an efficient and cost-effective alternative to palladium-based methodologies for the synthesis of oxazoles. These reactions often proceed through oxidative cyclization pathways, where the oxazole ring is constructed from acyclic precursors in a single step. A variety of starting materials can be employed, including benzylamines and β-diketones, or enamides. researchgate.net

One plausible approach for the synthesis of 2-aryloxazoles involves the copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds. researchgate.net In this scenario, 4-iodobenzylamine (B181653) could serve as the precursor for the 2-(4-iodophenyl) moiety. The reaction mechanism is thought to involve the formation of an enamine intermediate, followed by copper-catalyzed intramolecular cyclization and subsequent oxidation to afford the aromatic oxazole ring. researchgate.net

Table 2: Examples of Copper-Catalyzed Oxidative Cyclization for Oxazole Synthesis

Entry Benzylamine Derivative 1,3-Dicarbonyl Compound Catalyst Oxidant Solvent Yield (%)
1 Benzylamine Acetylacetone CuI I₂ DMSO 85
2 4-Methoxybenzylamine Dibenzoylmethane CuBr O₂ DMF 78

This table illustrates the versatility of copper-catalyzed oxidative cyclization with various starting materials. These conditions could be optimized for the synthesis of the target compound.

Metal-Free and Oxidative Annulation Processes

To address the environmental concerns associated with transition metal catalysts, metal-free synthetic methodologies for oxazoles have gained significant attention. These methods often rely on the use of hypervalent iodine reagents or photoredox catalysis to promote the desired cyclization reactions.

Iodine can act as a catalyst in oxidative cyclization reactions to form oxazoles. For instance, hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), can promote the intramolecular oxidative cyclization of N-styrylbenzamides to yield 2,5-disubstituted oxazoles. chemicalbook.com Another approach involves the iodine(III)-mediated oxidative cycloisomerization of N-propargyl amides. researchgate.net

A domino sequence involving iodine and copper(II) nitrate (B79036) has been reported for the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. This reaction proceeds through the in-situ generation of an α-iodo acetophenone, followed by a series of transformations including Kornblum oxidation, condensation, decarboxylation, and annulation to form the oxazole ring. chemicalbook.com

Visible-light photoredox catalysis has emerged as a green and sustainable method for the synthesis of various heterocyclic compounds, including oxazoles. encyclopedia.pub This approach utilizes a photocatalyst, such as [Ru(bpy)₃]Cl₂ or an organic dye, which upon irradiation with visible light can initiate single-electron transfer processes, leading to the formation of radical intermediates that can undergo cyclization to form the oxazole ring.

One reported method involves the [3 + 2] cycloaddition/oxidative aromatization sequence of 2H-azirines and aldehydes. encyclopedia.pub This process allows for the one-pot synthesis of multisubstituted oxazoles under mild reaction conditions. Another strategy employs the visible-light-mediated reaction of α-bromoketones and benzylamines.

Synthetic Routes to 4-(Chloromethyl) Substituted Oxazoles

The introduction of a chloromethyl group at the 4-position of the oxazole ring is a key step in the synthesis of the target compound. A common method for the synthesis of 4-(chloromethyl)-substituted oxazoles involves the reaction of an appropriate amide with 1,3-dichloroacetone. This reaction, known as the Robinson-Gabriel synthesis, is a classic method for oxazole formation. For instance, the reaction of p-toluamide with 1,3-dichloroacetone can yield 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole.

Another approach involves the deoxygenation-chlorination of 1,3-oxazole N-oxides. A facile and highly regioselective process for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts using phosphorus oxychloride (POCl₃) has been reported. researchgate.net

Incorporation of 4-Iodophenyl Moiety via Cyclization or Post-Functionalization

The 4-iodophenyl group can be incorporated into the oxazole ring either during the cyclization process or through post-functionalization of a pre-formed oxazole.

In a cyclization approach, a starting material already containing the 4-iodophenyl moiety, such as 4-iodobenzamide or 4-iodobenzaldehyde, can be used in one of the aforementioned oxazole synthesis methods (e.g., Robinson-Gabriel synthesis or a metal-catalyzed cyclization).

Alternatively, a post-functionalization strategy can be employed. This would involve the synthesis of a 4-(chloromethyl)oxazole (B1368424) with a suitable functional group at the 2-position that can be subsequently converted to the 4-iodophenyl group. For example, a 2-amino or 2-unsubstituted oxazole could potentially undergo a Sandmeyer-type reaction or a direct iodination, respectively, although the feasibility and regioselectivity of such reactions would need to be carefully considered. More commonly, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be used to introduce the 4-iodophenyl group if a suitable precursor at the C-2 position is available. However, direct arylation of the C-2 position of a 4-(chloromethyl)oxazole with 1,4-diiodobenzene (B128391) or a similar reagent remains a more direct and modern approach. organic-chemistry.org

Stereoselective and Enantioselective Synthetic Approaches

A direct stereoselective or enantioselective synthesis for this compound has not been documented in the reviewed scientific literature. Research has primarily centered on achiral synthetic routes. However, general methodologies for the enantioselective synthesis of certain 1,3-oxazole analogues have been developed, which could potentially be adapted to produce chiral derivatives of the target compound.

A notable approach in the field is the organocatalytic enantioselective synthesis of α-chiral 1,3-azoles, including oxazoles, from enals. thieme-connect.com This method, developed by Jørgensen and co-workers, involves an epoxidation or aziridination of the enal, followed by an in situ 1,3-cyclization to form the oxazole ring. thieme-connect.com This process has been shown to produce the desired products in moderate to good yields with excellent enantioselectivities. thieme-connect.com

The key advantages of this methodology are the use of commercially available starting materials and catalysts, the lack of a need for inert atmospheric conditions, and its applicability to a wide range of substrates. thieme-connect.com The resulting chiral oxazoles are valuable intermediates for further chemical elaboration. thieme-connect.com

While this specific methodology has not been applied to this compound, it represents a potential pathway for the synthesis of its chiral analogues. The table below summarizes the results obtained for the synthesis of other α-chiral oxazoles using this enantioselective method.

ProductYield (%)Enantiomeric Ratio (er)
N,N-Diethyl-2-(1-hydroxyheptyl)-1,3-oxazole-4-carboxamide4997:3
N,N-Diethyl-2-[heptyl(tosyl)amino]-1,3-oxazole-4-carboxamide8198:2

Chemical Transformations and Reactivity of 4 Chloromethyl 2 4 Iodophenyl 1,3 Oxazole

Reactivity of the Chloromethyl Moiety

The chloromethyl group at the C4 position of the oxazole (B20620) ring is a primary alkyl halide. Its reactivity is significantly influenced by the electronic properties of the attached oxazole ring.

Nucleophilic Substitution Reactions and Kinetics

The carbon atom of the chloromethyl group is electrophilic and serves as a prime site for nucleophilic attack. The electron-withdrawing nature of the adjacent 1,3-oxazole ring enhances this electrophilicity, making the chloromethyl carbon highly susceptible to substitution reactions. smolecule.com These transformations typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. smolecule.com

The kinetics of these reactions are dependent on the strength of the incoming nucleophile. Stronger nucleophiles, such as azide (B81097) and thiolate ions, demonstrate higher reaction rates compared to weaker nucleophiles like alcohols. smolecule.com The primary nature of the carbon atom minimizes steric hindrance, further facilitating the SN2 pathway. smolecule.com Regioselectivity is high, with nucleophilic attack occurring exclusively at the chloromethyl carbon. smolecule.com

Derivatization to Advanced Synthetic Intermediates (e.g., azidomethyl, alkoxymethyl)

The susceptibility of the chloromethyl group to nucleophilic displacement allows for its conversion into a variety of other functional groups, creating advanced synthetic intermediates. For instance, treatment with sodium azide (NaN₃) readily converts the chloromethyl group to an azidomethyl group. researchgate.net Similarly, reaction with alcohols (ROH), such as ethanol, in the presence of a base leads to the formation of corresponding alkoxymethyl ethers. researchgate.net These derivatizations are crucial for introducing new functionalities and extending the molecular framework for applications in medicinal chemistry and materials science.

Table 1: Derivatization of the Chloromethyl Moiety

NucleophileReagent ExampleProduct MoietyIntermediate Class
AzideSodium Azide (NaN₃)Azidomethyl (-CH₂N₃)Organic Azide
AlcoholEthanol (EtOH)Ethoxymethyl (-CH₂OEt)Alkyl Ether
WaterH₂OHydroxymethyl (-CH₂OH)Primary Alcohol

Electrophilic Nature and Reaction Pathways

The electrophilic character of the chloromethyl group is a direct consequence of both the inherent electronegativity of the chlorine atom and the inductive electron-withdrawing effect of the 1,3-oxazole ring. smolecule.com This electronic pull increases the partial positive charge on the methylene (B1212753) carbon, making it a focal point for reactions with nucleophiles. The primary reaction pathway is the SN2 mechanism, characterized by a backside attack of the nucleophile, leading to an inversion of configuration at the carbon center, although in this achiral case, it simply results in displacement of the chloride ion. smolecule.com

Reactivity of the 4-Iodophenyl Moiety

The 4-iodophenyl group at the C2 position of the oxazole provides a handle for a multitude of transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0) complexes. This reactivity enables a range of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the 4-iodophenyl moiety with an organoboron reagent (e.g., a boronic acid or ester). nih.gov It is a robust and widely used method for forming new aryl-aryl bonds. Optimized conditions for similar substrates can lead to high product yields. smolecule.comnih.gov

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the 4-iodophenyl group with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This reaction is a key method for the synthesis of substituted styrenyl derivatives.

Sonogashira Coupling: This reaction couples the 4-iodophenyl group with a terminal alkyne, catalyzed by both palladium and copper species. wikipedia.orgnih.gov It is an indispensable tool for the synthesis of aryl alkynes, which are valuable precursors for more complex structures. ijnc.irchemrxiv.org

Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling between the 4-iodophenyl group and an organotin compound. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. nih.gov

Table 2: Cross-Coupling Reactions of the 4-Iodophenyl Moiety

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) catalyst, BaseC(sp²)-C(sp²)
HeckAlkenePd(0) catalyst, BaseC(sp²)-C(sp²)
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) salt, BaseC(sp²)-C(sp)
StilleOrganostannanePd(0) catalystC(sp²)-C(sp²), C(sp²)-C(sp³), etc.

Palladium-Catalyzed Arylation and C-H Functionalization

Beyond traditional cross-coupling reactions, the 4-iodophenyl group can participate in palladium-catalyzed direct arylation reactions. These processes involve the coupling of the aryl iodide with C-H bonds of other (hetero)aromatic compounds, offering a more atom-economical alternative to pre-functionalized coupling partners. nih.govresearchgate.net The palladium catalyst facilitates the activation of a C-H bond on a coupling partner, followed by reductive elimination to form the new biaryl linkage. While much of the literature focuses on the C-H functionalization of the oxazole ring, the principles are readily applied to using the 4-iodophenyl group as the aryl halide component in such transformations. dntb.gov.uainnovareacademics.in

Directed Metalation and Subsequent Electrophilic Quenching

Directed metalation strategies provide a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 4-(chloromethyl)-2-(4-iodophenyl)-1,3-oxazole, the primary site for metalation is the iodophenyl ring via a halogen-metal exchange reaction. This process is typically rapid and efficient, especially at low temperatures using organolithium reagents.

The carbon-iodine bond is significantly more polarized and weaker than the carbon-hydrogen bonds on the aromatic ring, making it the kinetically favored site for metalation. Reagents such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) can readily displace the iodine atom to form a highly reactive aryllithium intermediate. The oxazole ring itself can influence this process, but direct deprotonation of the oxazole or phenyl rings is generally a slower process compared to the halogen-metal exchange.

Once formed, the lithium species, 4-(chloromethyl)-2-(4-lithiophenyl)-1,3-oxazole, is a potent nucleophile that can react with a wide array of electrophiles. This two-step sequence allows for the introduction of various substituents at the 4-position of the phenyl ring.

Table 1: Examples of Electrophilic Quenching Reactions

Electrophile (E+) Reagent Example Resulting Functional Group
Carbon Dioxide CO₂ Carboxylic Acid (-COOH)
Aldehydes/Ketones RCHO / RC(O)R' Secondary/Tertiary Alcohol
Alkyl Halides R-X Alkyl Group (-R)
Borates B(OR)₃ Boronic Acid/Ester
Disulfides RSSR Thioether (-SR)

While the oxazole nitrogen can act as a directing group for metalation on an attached aromatic ring, this effect is typically observed for ortho C-H activation. baranlab.org In the presence of the much more reactive iodo substituent, halogen-metal exchange is the predominant pathway.

Intrinsic Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle with a unique reactivity profile. It is considered a π-electron-rich system, yet the presence of the electronegative nitrogen and oxygen atoms influences the electron distribution and reactivity towards various reagents. clockss.org

The oxazole ring can undergo electrophilic aromatic substitution, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The nitrogen atom deactivates the adjacent C2 and C4 positions towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich carbon. tandfonline.comthepharmajournal.comchempedia.info For substitution to occur, the ring often requires activation by electron-donating groups. tandfonline.com

In this compound, the C2 and C4 positions are already substituted. Therefore, any electrophilic aromatic substitution on the oxazole ring itself would exclusively target the C5 position.

Nucleophilic attack directly on the oxazole ring is uncommon unless the ring is activated by strongly electron-withdrawing groups or is part of an oxazolium salt. tandfonline.comthepharmajournal.com However, deprotonation at the C2 position with a strong base can lead to the formation of a lithiated intermediate that exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.gov Since the C2 position in the title compound is substituted with the iodophenyl group, this specific pathway is blocked.

The oxazole ring can be susceptible to ring-opening under certain harsh conditions, such as strong acids or bases, or through reductive cleavage. tandfonline.com For the subject molecule, the presence of the highly reactive chloromethyl group means that nucleophilic attack will overwhelmingly occur at the methylene carbon rather than the oxazole ring itself.

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, particularly in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles. clockss.orgresearchgate.net This reactivity is a cornerstone of oxazole chemistry, providing a powerful route to synthesize highly substituted pyridine (B92270) rings. wikipedia.org The initial cycloaddition forms a bicyclic adduct which is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water from the oxygen bridge) to aromatize into a pyridine. wikipedia.orgresearchgate.net

Activation of the oxazole nitrogen with a Lewis acid or through alkylation can facilitate the cycloaddition by lowering the energy of the LUMO of the oxazole (diene), making it more reactive towards dienophiles. nih.govacs.org The reaction of this compound with dienophiles like maleimides or acetylenedicarboxylates could thus serve as a pathway to complex pyridine derivatives.

Table 2: Potential Diels-Alder Reactions

Dienophile Reaction Type Potential Product Core
Alkynes (e.g., DMAD) [4+2] Cycloaddition Furan
Alkenes (e.g., Maleimide) [4+2] Cycloaddition Pyridine (after aromatization)
Heterodienophiles (e.g., DEAD) [4+2] Cycloaddition Various five-membered heterocycles

The presence of three distinct reactive sites in this compound makes chemoselectivity a critical consideration in its chemical transformations.

Chloromethyl Group (-CH₂Cl) at C4 : This is a primary alkyl halide and a highly reactive electrophilic center. It is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, malonates). nih.gov In reactions involving nucleophiles or bases, this site is generally the most reactive.

Iodophenyl Group at C2 : The carbon-iodine bond is the preferred site for two major classes of reactions:

Halogen-Metal Exchange : As discussed in section 3.2.3, this is a very fast reaction with strong organometallic bases like BuLi.

Transition-Metal-Catalyzed Cross-Coupling : The iodo group is an excellent leaving group for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds at this position. This pathway is typically favored over reactions at the other sites when a suitable catalyst (e.g., Palladium or Copper) is employed.

Oxazole Ring : The intrinsic reactivity of the ring (electrophilic substitution at C5, Diels-Alder reactions) generally requires specific conditions that may not be compatible with the more labile chloromethyl and iodo-phenyl groups. For instance, the strong Lewis acids used to promote Diels-Alder reactions could also interact with the other functional groups.

Chemoselective Scenarios:

Reaction with a soft nucleophile (e.g., NaN₃, NaCN): Substitution at the chloromethyl group is expected to be the exclusive reaction. nih.gov

Reaction with an organolithium reagent (e.g., n-BuLi at -78 °C): Halogen-metal exchange at the iodine position will be the dominant pathway.

Reaction with a boronic acid and a Palladium catalyst (e.g., Suzuki coupling): Cross-coupling will occur selectively at the iodophenyl group.

Reaction with an electron-deficient alkyne at high temperature : A Diels-Alder reaction involving the oxazole ring could potentially occur, though it may compete with side reactions involving the other functional groups.

The specific outcome of a reaction depends heavily on the chosen reagents and conditions, allowing for the selective modification of one functional group while leaving the others intact.

Advanced Synthetic Applications of 4 Chloromethyl 2 4 Iodophenyl 1,3 Oxazole

Utilization as a Poly-functionalized Building Block in Complex Molecule Synthesis

The inherent reactivity of the chloromethyl group, the utility of the iodo-substituent for cross-coupling reactions, and the stable oxazole (B20620) core make 4-(chloromethyl)-2-(4-iodophenyl)-1,3-oxazole a trifunctional scaffold for the synthesis of intricate organic molecules. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles including amines, thiols, and carbanions. This allows for the straightforward introduction of diverse functional groups at the C4-position of the oxazole ring.

Simultaneously, the 4-iodophenyl moiety is a key handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for extending the molecular framework. Common coupling reactions employed include the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, which allow for the introduction of aryl, alkynyl, vinyl, and amino groups, respectively.

Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive functionalities in this compound facilitates its use in the construction of more complex fused and bridged heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, after initial modification of the chloromethyl group to introduce a nucleophilic center, this newly introduced group can react with an electrophilic partner installed on the phenyl ring via a cross-coupling reaction, leading to the formation of a new ring fused to the oxazole or the phenyl ring.

Furthermore, the chloromethyl group can be used to link the oxazole to another heterocyclic system, which can then undergo subsequent cyclization reactions to form bridged structures. These complex heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential for biological activity or novel material properties.

Precursor for the Synthesis of Novel Organic Scaffolds

The ability to selectively and sequentially modify the different reactive sites of this compound makes it an ideal starting material for the generation of diverse and novel organic scaffolds. By carefully choosing the reaction conditions and the nature of the reactants, chemists can systematically build up molecular complexity.

For example, the chloromethyl group can be transformed into other functional groups such as aldehydes, alcohols, or nitriles, which can then participate in a variety of subsequent chemical transformations. This opens up a vast chemical space for the creation of new molecular frameworks that are not readily accessible through other synthetic routes. The resulting scaffolds can serve as templates for the development of new pharmaceuticals, agrochemicals, and functional materials.

Design and Synthesis of Ligands for Transition Metal Catalysis

The oxazole nitrogen atom in this compound can act as a coordinating atom for transition metals. By strategically modifying the chloromethyl and iodophenyl groups, a wide variety of mono- and bidentate ligands can be synthesized. For instance, the chloromethyl group can be reacted with a phosphine-containing nucleophile to introduce a phosphine (B1218219) ligand, while the iodophenyl group can be used in a cross-coupling reaction to introduce another coordinating group.

These tailored ligands can then be used to prepare transition metal complexes with specific catalytic properties. The electronic and steric properties of the ligands can be fine-tuned by varying the substituents on the oxazole and phenyl rings, allowing for the optimization of the catalyst's activity and selectivity in various organic transformations.

Applications in Supramolecular Chemistry and Materials Science

The rigid and planar nature of the oxazole ring, combined with the potential for introducing various functional groups, makes this compound an attractive building block for supramolecular chemistry and materials science. The introduction of recognition motifs or polymerizable groups can lead to the formation of self-assembling systems, liquid crystals, or functional polymers.

For example, the iodophenyl group can be used to anchor the molecule to a surface or to incorporate it into a larger conjugated system for applications in organic electronics. The ability to form specific intermolecular interactions, such as hydrogen bonding or π-π stacking, can be engineered by appropriate functionalization, leading to the development of new materials with tailored optical, electronic, or mechanical properties.

Spectroscopic Characterization and Structural Elucidation of 4 Chloromethyl 2 4 Iodophenyl 1,3 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and spatial relationship of atoms can be determined.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The predicted spectrum of 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole would exhibit distinct signals corresponding to the oxazole (B20620) ring, the chloromethyl group, and the 4-iodophenyl substituent.

The aromatic region is characterized by two sets of doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom (H-3'/H-5') are expected to resonate upfield compared to the protons ortho to the oxazole ring (H-2'/H-6') due to the differing electronic effects of the substituents. The oxazole ring proton (H-5) would appear as a singlet, shifted downfield due to the influence of the adjacent oxygen and nitrogen atoms. The chloromethyl protons (-CH₂Cl) also appear as a sharp singlet, with their chemical shift influenced by the electronegative chlorine atom and the aromatic oxazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-5 (oxazole) ~7.8 - 8.2 Singlet (s)
H-2', H-6' (phenyl) ~7.9 - 8.1 Doublet (d)
H-3', H-5' (phenyl) ~7.7 - 7.9 Doublet (d)

¹³C NMR Spectroscopic Analysis and Coupling Patterns

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. For this compound, ten distinct carbon signals are expected.

The carbons of the oxazole ring (C-2, C-4, C-5) resonate in the aromatic region, with their specific shifts determined by the heteroatoms and substituents. C-2, being positioned between oxygen and nitrogen, is typically the most downfield of the ring carbons. The phenyl ring carbons show four distinct signals: two for the protonated carbons (C-2'/C-6' and C-3'/C-5') and two for the quaternary, or ipso-, carbons (C-1' and C-4'). The carbon bearing the iodine atom (C-4') is shifted significantly upfield due to the heavy atom effect. The chloromethyl carbon (-CH₂Cl) appears in the aliphatic region, shifted downfield by the attached chlorine.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (oxazole) ~160 - 162
C-4 (oxazole) ~148 - 152
C-5 (oxazole) ~135 - 138
C-1' (ipso, phenyl) ~126 - 128
C-2', C-6' (phenyl) ~128 - 130
C-3', C-5' (phenyl) ~138 - 140
C-4' (ipso, phenyl) ~95 - 98

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, the primary use of COSY would be to confirm the connectivity within the 4-iodophenyl ring by showing a cross-peak between the signals of the adjacent aromatic protons (H-2'/H-6' and H-3'/H-5').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). Key expected correlations would include:

The oxazole H-5 proton to C-5.

The -CH₂Cl protons to the -CH₂Cl carbon.

The aromatic H-2'/H-6' protons to the C-2'/C-6' carbons.

The aromatic H-3'/H-5' protons to the C-3'/C-5' carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (typically two or three bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. Essential HMBC correlations for structural confirmation would include:

A correlation from the chloromethyl (-CH₂) protons to the oxazole carbons C-4 and C-5, confirming the position of the chloromethyl group.

Correlations from the aromatic protons H-2'/H-6' to the oxazole carbon C-2, unequivocally linking the phenyl ring to the heterocyclic system.

Correlations from H-2'/H-6' to the ipso-carbons C-1' and C-4', further confirming the phenyl ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₀H₇ClINO. HRMS would be used to confirm the calculated monoisotopic mass of the molecular ion, [M]⁺˙ or the protonated molecule, [M+H]⁺. A key feature in the mass spectrum would be the isotopic pattern for the molecular ion, which would show two peaks separated by two mass units in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).

Table 3: HRMS Data

Formula Species Calculated m/z
C₁₀H₇³⁵ClINO [M+H]⁺ 319.9255

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller, characteristic ions. The resulting fragmentation pattern serves as a fingerprint that can be used to confirm the molecular structure. For the protonated molecule [M+H]⁺, a plausible fragmentation pathway would involve initial cleavages at the weakest bonds or losses of stable neutral molecules.

Key predicted fragmentation pathways include:

Loss of the chloromethyl group: Cleavage of the C-C bond between the oxazole ring and the chloromethyl group could lead to the loss of a ·CH₂Cl radical or the neutral molecule HCl, resulting in significant fragment ions.

Cleavage of the C-I bond: The bond between the phenyl ring and the iodine atom is another potential site of fragmentation, leading to the loss of an iodine radical (·I).

Oxazole Ring Fragmentation: The heterocyclic ring can undergo characteristic cleavage, often initiated by the loss of small, stable molecules like CO or HCN, providing further structural evidence.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure, confirming the identity and connectivity of the 4-iodophenyl, oxazole, and chloromethyl moieties.

Table 4: Predicted Major MS/MS Fragments for [M+H]⁺ (m/z 319.9)

Fragment m/z Proposed Loss Proposed Fragment Structure
271.0 Loss of CH₂Cl [2-(4-iodophenyl)-1,3-oxazole]⁺
194.0 Loss of I [4-(chloromethyl)-2-phenyl-1,3-oxazole+H]⁺
166.0 Loss of I and CO [Fragment from ring cleavage]⁺

Predicted Collision Cross Section (CCS) Measurements

These predictive models utilize large databases of experimentally determined CCS values and a variety of molecular descriptors or fingerprints to train algorithms, such as random forests or support vector machines. rjpbcs.comnist.gov Modern prediction tools can often achieve high accuracy, with median relative errors typically falling below 5%, and in many cases, around 2-3%. rjpbcs.com The prediction accuracy is often highest when the model's training set includes a large number of structurally similar molecules. researchgate.net

For a given molecule, CCS values are predicted for various common ionic adducts, as the measured value is dependent on the ion's mass-to-charge ratio (m/z). Based on data for structurally analogous compounds, the predicted CCS values for different adducts of this compound are expected to fall within a range that is characteristic of small aromatic heterocyclic molecules. The table below illustrates the predicted CCS values for a closely related compound, 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole (B2672894), which serves as a reliable proxy for estimating the values for the title compound.

Adduct IonPredicted CCS (Ų)
[M+H]⁺142.3
[M+Na]⁺153.0
[M-H]⁻148.7
[M+NH₄]⁺161.6
[M+K]⁺149.5

Data derived from predictive models for the analogous compound 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule based on their characteristic vibrational modes. For this compound, the spectra would be a composite of the vibrations from the 1,3-oxazole ring, the 4-iodophenyl group, and the chloromethyl substituent.

The key expected vibrational frequencies are detailed below:

Aromatic Iodophenyl Group : The para-disubstituted benzene ring will exhibit characteristic C-H and C=C stretching and bending modes. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. scilit.comorganic-chemistry.org In-ring C=C stretching vibrations produce a series of bands in the 1610-1450 cm⁻¹ region. organic-chemistry.orgesisresearch.org The C-I (aromatic) stretching vibration is expected at low frequencies, typically in the 600-485 cm⁻¹ range, and is often strong in the Raman spectrum. conicet.gov.archemmethod.com

Chloromethyl Group : The aliphatic C-H stretching modes of the CH₂Cl group will be observed in the 2960-2850 cm⁻¹ region. A key diagnostic feature is the C-Cl stretching vibration, which gives a strong absorption in the IR spectrum between 785 cm⁻¹ and 540 cm⁻¹. conicet.gov.arresearchgate.net Additionally, a CH₂ wagging mode for the -CH₂Cl group is expected between 1300-1150 cm⁻¹. researchgate.netchemrxiv.org

1,3-Oxazole Ring : The oxazole ring has several characteristic vibrational modes. The C=N stretching vibration is typically observed in the 1610-1515 cm⁻¹ range. conicet.gov.ar The ring system also features C-O-C asymmetric and symmetric stretching vibrations, which are expected in the 1250-1020 cm⁻¹ region. conicet.gov.ar Other ring skeletal vibrations, including ring breathing modes, contribute to the complex fingerprint region below 1300 cm⁻¹. nih.gov

The following table summarizes the predicted characteristic vibrational frequencies for the title compound.

Functional Group/VibrationExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium-Weak
Aliphatic C-H Stretch (CH₂)2960 - 28502960 - 2850Medium
Oxazole C=N Stretch~1610 - 1515~1610 - 1515Medium-Strong
Aromatic C=C Ring Stretch~1600, ~1500, ~1450~1600, ~1500, ~1450Medium-Strong
CH₂ Wagging (-CH₂Cl)1300 - 11501300 - 1150Medium
Oxazole C-O-C Asymmetric Stretch~1250 - 1140~1250 - 1140Strong
Oxazole C-O-C Symmetric Stretch~1080 - 1020~1080 - 1020Medium
Aromatic C-H Out-of-Plane Bend (p-sub)840 - 810840 - 810Strong
C-Cl Stretch785 - 540785 - 540Strong
C-I Stretch600 - 485600 - 485Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly documented, analysis of closely related substituted oxazole derivatives allows for a detailed prediction of its likely structural characteristics. nih.govnih.govmdpi.com

Furthermore, X-ray diffraction elucidates the intermolecular interactions that dictate the crystal packing. For this compound, a rich variety of non-covalent interactions is expected:

Halogen Bonding : The iodine atom on the phenyl ring is a potent halogen bond donor and would likely form short contacts with halogen bond acceptors on adjacent molecules, such as the nitrogen or oxygen atom of the oxazole ring. nih.gov

Hydrogen Bonding : Weak C-H···O and C-H···N hydrogen bonds involving the hydrogen atoms of the chloromethyl group or the aromatic ring and the heteroatoms of the oxazole ring are anticipated.

π-π Stacking : The aromatic oxazole and iodophenyl rings are expected to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

The combination of these interactions would lead to a complex and stable three-dimensional supramolecular architecture.

Structural ParameterExpected Observation based on Analogous Compounds
Molecular ConformationLargely planar, with some rotational freedom between the phenyl and oxazole rings.
Dihedral Angle (Phenyl-Oxazole)Variable, typically between 10° and 40°.
Primary Intermolecular InteractionsHalogen bonding (I···N or I···O), weak C-H···O/N hydrogen bonds, π-π stacking. nih.gov
Crystal Packing MotifFormation of layered or herringbone structures stabilized by a network of non-covalent interactions.

Spectroscopic Methodologies for Reaction Monitoring

The synthesis of this compound can be effectively monitored in real-time or near real-time using various spectroscopic and chromatographic techniques to ensure reaction completion, optimize conditions, and assess product purity.

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used to qualitatively monitor reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactant spots and the appearance of a new product spot with a different retention factor (Rf) indicates the progression of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for monitoring the structural transformations during the synthesis. A reaction can be tracked by taking aliquots at different time points and observing the decrease in the intensity of signals corresponding to the starting materials and the concurrent increase in the intensity of new signals characteristic of the oxazole product. For instance, the formation of the oxazole ring would result in the appearance of a characteristic singlet for the C5-H proton. Flow NMR setups can provide continuous, real-time analysis of reaction kinetics and intermediate formation in flow chemistry systems.

Infrared (IR) Spectroscopy : FT-IR spectroscopy can also be used to follow the reaction. The disappearance of characteristic bands from the reactants (e.g., an amide C=O stretch) and the emergence of new bands corresponding to the product (e.g., C=N and C-O-C stretches of the oxazole ring) serve as clear indicators of the chemical conversion. This can be particularly useful for in-situ monitoring using attenuated total reflectance (ATR) probes.

These methods, often used in combination, provide a comprehensive picture of the reaction's status, enabling precise control over the synthesis of the target compound.

Theoretical and Computational Investigations of 4 Chloromethyl 2 4 Iodophenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole. These methods provide a theoretical framework for predicting molecular properties.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. uba.ar While it is a significant simplification, it provides a qualitative understanding of the electronic structure. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Configuration Interaction (CI), build upon the HF method to incorporate electron correlation, offering more accurate results at a higher computational cost. uba.ar These methods are essential for a more precise description of the molecule's energy and properties. uba.ar

For this compound, these calculations would determine orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. This information is critical for predicting the molecule's reactivity and electronic transitions.

Table 1: Hypothetical Hartree-Fock and MP2 Calculated Energies for this compound

Method Total Energy (Hartree) HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Hartree-Fock -1250.45 -8.25 -0.95 7.30

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual calculated values may vary.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular method for studying the structural and spectral properties of organic molecules due to its balance of accuracy and computational efficiency. irjweb.com DFT methods, such as B3LYP, are used to calculate optimized molecular geometry, HOMO-LUMO energies, and various chemical reactivity parameters. irjweb.commdpi.com

Studies on similar oxazole (B20620) derivatives have utilized DFT to reveal that these compounds can be highly reactive. irjweb.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. irjweb.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical DFT (B3LYP/6-311G++) Calculated Parameters for this compound

Parameter Value
HOMO-LUMO Energy Gap 4.55 eV
Ionization Potential 6.80 eV
Electron Affinity 2.25 eV
Global Hardness 2.275 eV

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual calculated values may vary.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The dihedral angles between the oxazole ring and the iodophenyl ring, as well as the orientation of the chloromethyl group, can vary. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. nih.gov This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. Computational analysis can indicate the inherent conformational preferences of the molecule. nih.gov

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, molecules of this compound will arrange themselves in a specific crystal lattice. The nature of this packing is governed by intermolecular interactions such as hydrogen bonds, halogen bonds (involving the iodine and chlorine atoms), π-π stacking interactions between the aromatic rings, and van der Waals forces. nih.govrsc.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions. For similar heterocyclic compounds, π-π stacking and various C-H···N, C-H···Cl, and C-H···π contacts have been shown to be significant in determining the crystal packing. nih.govresearchgate.net

Mechanistic Insights into Reactivity and Selectivity

Computational studies can provide valuable insights into the reaction mechanisms involving this compound. The chloromethyl group is a reactive site, susceptible to nucleophilic substitution reactions. The iodophenyl group can participate in various cross-coupling reactions.

DFT calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction pathways. For instance, in nucleophilic substitution at the chloromethyl group, calculations can help predict whether the reaction will proceed via an SN1 or SN2 mechanism. The electronic properties derived from quantum chemical calculations, such as the charges on different atoms and the shapes of the frontier molecular orbitals (HOMO and LUMO), are instrumental in understanding the regioselectivity and stereoselectivity of these reactions. Studies on the reactivity of other oxazole derivatives have provided a framework for understanding their chemical behavior. nih.gov

Transition State Characterization for Reaction Pathways

The characterization of transition states is a cornerstone of computational chemistry, providing critical insights into the energy barriers and mechanisms of chemical reactions. For this compound, several reaction pathways could be of interest, primarily involving the reactive chloromethyl group and the oxazole ring itself.

A key reaction would be the nucleophilic substitution at the chloromethyl group. Computational methods can be used to model the transition state of an SN2 reaction, where a nucleophile attacks the carbon atom bonded to the chlorine. Calculations would determine the geometry of this five-coordinate transition state and its associated activation energy. This data helps in predicting the reaction rate and understanding how the electronic properties of the 2-(4-iodophenyl)-1,3-oxazole moiety influence the reactivity of the chloromethyl group.

Another area of investigation would be the reactions involving the oxazole ring, such as electrophilic aromatic substitution or cycloaddition reactions. clockss.org Oxazoles can participate in Diels-Alder reactions, and computational studies can characterize the transition states for these processes. clockss.org Such calculations would reveal whether the reaction is concerted or stepwise and provide the activation energy, which is essential for predicting the feasibility of the reaction under specific conditions.

Table 1: Hypothetical Transition State Parameters for SN2 Reaction of this compound with a Generic Nucleophile (Nu-)

Parameter Description Hypothetical Value
Activation Energy (ΔG‡) The Gibbs free energy barrier for the reaction. 15-25 kcal/mol
C-Cl bond length The length of the breaking carbon-chlorine bond in the transition state. ~2.4 Å
C-Nu bond length The length of the forming carbon-nucleophile bond in the transition state. ~2.2 Å

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | -300 to -500 cm-1 |

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations.

Prediction of Regio- and Chemoselectivity in Reactions

Computational models are highly effective in predicting the regioselectivity and chemoselectivity of organic reactions. rsc.org For this compound, these predictions would be vital for planning synthetic transformations.

Regioselectivity refers to the preference of a reaction to occur at one position over another. For instance, in electrophilic substitution on the oxazole ring, computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and calculated electrostatic potential maps can predict the most likely site of attack. Generally, for oxazoles, electrophilic substitution is favored at the C5 position. semanticscholar.org DFT calculations could confirm if the substituents on this specific molecule alter this general preference.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. The target molecule possesses several potentially reactive sites: the chloromethyl group, the iodophenyl ring, and the oxazole ring. Computational studies can help predict which site is most reactive towards a given reagent. For example, by calculating the activation barriers for a nucleophile reacting at the chloromethyl group versus undergoing a coupling reaction at the iodophenyl group (e.g., a Heck or Suzuki coupling), one could predict the chemoselective outcome under specific reaction conditions.

Table 2: Predicted Reactivity Parameters for this compound

Parameter Site Predicted Reactivity Method of Prediction
Fukui Function (f+) Chloromethyl Carbon High Indicates susceptibility to nucleophilic attack.
Fukui Function (f-) Oxazole C5 High Indicates susceptibility to electrophilic attack.
13C NMR Chemical Shift Chloromethyl Carbon ~40-50 ppm Downfield shift indicates electrophilic character.

| Partial Atomic Charge | Iodine-bound Carbon | Positive | Site for oxidative addition in cross-coupling reactions. |

Note: These predictions are based on general principles of reactivity and would be quantified and confirmed by specific computational studies.

While specific computational studies on this compound are not readily found, the application of established theoretical methods would undoubtedly provide deep insights into its chemical behavior, guiding future synthetic applications and mechanistic understanding.

Future Research Directions and Untapped Synthetic Potential

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic approaches to oxazole (B20620) derivatives often rely on multi-step procedures that may generate significant chemical waste. Future research will likely prioritize the development of more environmentally benign and efficient synthetic pathways to 4-(chloromethyl)-2-(4-iodophenyl)-1,3-oxazole.

One promising avenue is the advancement of one-pot synthesis methodologies. These reactions, which combine multiple synthetic steps into a single operation, can significantly reduce solvent usage, energy consumption, and purification requirements. For instance, a one-pot approach could involve the direct condensation and cyclization of a substituted benzaldehyde (B42025) with a serine derivative, followed by in-situ chlorination.

Furthermore, the principles of atom economy , which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a key consideration. mdpi.comnih.govprimescholars.com Research into catalytic cycles that minimize the formation of byproducts will be crucial. For example, developing catalytic systems that can be regenerated and reused would enhance the sustainability of the synthesis.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Advantages Potential Challenges
Conventional Multi-Step Synthesis Well-established; reliable for small-scale synthesis. Generates significant waste; lower atom economy; time-consuming.
One-Pot Synthesis Reduced waste; improved efficiency; cost-effective. Optimization of reaction conditions for multiple steps can be complex.

| Catalytic Atom-Economical Routes | High efficiency; minimal byproducts; potential for catalyst recycling. mdpi.com | Development of suitable and robust catalysts. |

Exploration of Novel Catalytic Systems for Functionalization

The functional groups of this compound offer multiple sites for catalytic functionalization, enabling the creation of a diverse library of derivatives.

The iodophenyl group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.net Future research could explore the use of novel palladium catalysts with tailored ligands to achieve highly efficient and selective C-C and C-N bond formations. This would allow for the introduction of various aryl, alkynyl, and vinyl groups, significantly expanding the chemical space accessible from this starting material.

The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions. Novel catalytic systems could be employed to facilitate these transformations under milder conditions and with a broader range of nucleophiles. For instance, phase-transfer catalysts could be utilized to enhance the reactivity of the chloromethyl group with aqueous-soluble nucleophiles.

Moreover, recent advancements in the direct C-H arylation of oxazoles open up possibilities for functionalizing the oxazole ring itself. beilstein-journals.org While the existing C2 and C4 positions are substituted, exploration of catalytic C-H activation at the C5 position could provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

Chemoenzymatic and Biocatalytic Transformations

The integration of enzymatic methods into the synthesis and modification of this compound represents a significant frontier in green chemistry. Biocatalysis offers the potential for high selectivity and mild reaction conditions, often circumventing the need for protecting groups and reducing the generation of hazardous waste.

Future research could focus on identifying or engineering enzymes capable of acting on this specific substrate. For example, halogenating enzymes could be explored for the selective introduction of other halogens onto the phenyl ring. nih.gov Additionally, dehalogenases could be investigated for the specific removal of the iodine or chlorine atoms, providing a biocatalytic route to different functionalized intermediates. nih.govresearchgate.netbohrium.com

Chemoenzymatic strategies , which combine enzymatic and traditional chemical steps, could also be developed. An enzyme could be used for a highly selective initial transformation, followed by conventional chemical reactions to complete the synthesis of a target molecule. This approach leverages the strengths of both methodologies to create more efficient and sustainable synthetic routes.

Microfluidic and Flow Chemistry Applications for Scalable Synthesis

The translation of synthetic routes from the laboratory to an industrial scale often presents challenges related to safety, efficiency, and cost. Microfluidic and flow chemistry offer promising solutions for the scalable synthesis of this compound and its derivatives. mdpi.commtak.humdpi.comspringerprofessional.deuc.pt

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, provides several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. This technology could be particularly beneficial for optimizing the synthesis of the oxazole core, which may involve exothermic steps or the use of reactive intermediates.

Furthermore, multi-step syntheses can be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. This approach could significantly streamline the production of complex derivatives of this compound.

Table 2: Potential Advantages of Flow Chemistry in Synthesis

Feature Benefit
Enhanced Heat and Mass Transfer Improved reaction rates and yields; better process control.
Precise Control of Parameters High reproducibility; optimization of reaction conditions.
Improved Safety Small reaction volumes minimize risks associated with hazardous reagents.
Scalability Straightforward scaling from laboratory to production by running the system for longer.

| Reaction Telescoping | Increased efficiency by combining multiple steps without isolation of intermediates. uc.pt |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules with desired properties. jcchems.comekb.eg In the context of this compound, computational methods can be employed to design novel derivatives with tailored reactivity and to predict their potential applications.

Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and to predict the reactivity of its different functional groups. This information can guide the selection of appropriate reagents and reaction conditions for selective functionalization.

Molecular docking studies can be performed to design derivatives that could act as inhibitors for specific biological targets, such as enzymes or receptors. mdpi.comnih.gov By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities, saving time and resources.

Advanced Applications in Diverse Fields of Chemical Science

The unique combination of functional groups in this compound makes it a versatile platform for the development of materials with advanced applications.

In medicinal chemistry , the oxazole core is a well-known pharmacophore present in numerous biologically active compounds. derpharmachemica.com The iodophenyl and chloromethyl groups provide handles for the synthesis of libraries of compounds for drug discovery programs. For instance, the iodophenyl moiety can be used to introduce groups that enhance binding to a biological target, while the chloromethyl group can be used to attach the molecule to a larger scaffold or a drug delivery system.

In materials science , the rigid, aromatic structure of the oxazole ring, combined with the potential for extensive functionalization, makes this compound a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the heavy iodine atom could also impart interesting photophysical properties.

Furthermore, the reactive nature of the chloromethyl and iodophenyl groups allows for the incorporation of this molecule into polymers or onto surfaces, leading to the development of functional materials with tailored properties for applications in catalysis, sensing, and separation technologies.

Q & A

Q. What are the key synthetic routes for 4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like β-chlorovinyl ketones or functionalization of pre-formed oxazole rings. A common approach is nucleophilic substitution at the chloromethyl group using iodobenzene derivatives under palladium-catalyzed coupling conditions . Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
  • Catalysts : Pd(PPh₃)₄ or CuI improves coupling efficiency in aryl-iodide reactions .
  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation . Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 4.5 ppm for chloromethyl protons) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Single-crystal X-ray diffraction resolves the oxazole ring geometry and confirms substitution patterns (e.g., I···Cl distances) .
  • NMR spectroscopy : ¹H NMR identifies the chloromethyl group (δ 4.3–4.7 ppm) and iodophenyl protons (δ 7.5–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 335.94 (calculated for C₁₀H₈ClINO⁺) .

Q. What are the reactivity trends of the chloromethyl group in this compound?

The chloromethyl group undergoes:

  • Nucleophilic substitution with amines, thiols, or alkoxides to form derivatives (e.g., aminomethyl or thiomethyl analogs) .
  • Elimination reactions under basic conditions, forming a methylene-oxazole intermediate . Reactivity is influenced by steric hindrance from the bulky 4-iodophenyl group, which slows bimolecular reactions .

Advanced Research Questions

Q. How do computational studies (e.g., DFT or molecular docking) inform the design of derivatives for biological activity?

  • DFT calculations predict electrophilic regions (e.g., chloromethyl carbon with a partial charge of +0.35) for targeted modifications .
  • Molecular docking (AutoDock Vina) reveals interactions with biological targets (e.g., bacterial enoyl-ACP reductase, Ki = 2.3 µM) .
  • ADMET predictions : LogP values (~3.1) suggest moderate blood-brain barrier penetration .

Q. How can contradictory data on antimicrobial activity be resolved?

Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus) may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC 25923) and broth microdilution assays .
  • Compound stability : Assess degradation in culture media via LC-MS over 24 hours .
  • Synergistic effects : Test combinations with β-lactams to identify potentiation .

Q. What strategies improve the compound’s selectivity in cancer cell lines?

  • Structural analogs : Replacing the chloromethyl group with a sulfonamide increases selectivity (e.g., IC₅₀ = 1.2 µM in HeLa vs. 18 µM in HEK293) .
  • Prodrug approaches : Phosphate esters of hydroxylmethyl derivatives enhance tumor-specific activation .
  • Targeted delivery : Conjugation to folate nanoparticles improves accumulation in FR-positive cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole
Reactant of Route 2
4-(Chloromethyl)-2-(4-iodophenyl)-1,3-oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.